molecular formula C6H2ClF3N4 B3050735 6-Chloro-8-(trifluoromethyl)-9H-purine CAS No. 282522-06-9

6-Chloro-8-(trifluoromethyl)-9H-purine

Cat. No.: B3050735
CAS No.: 282522-06-9
M. Wt: 222.55
InChI Key: NRTITYXDWXJYSH-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)-9H-purine is a heterocyclic aromatic organic compound It is characterized by the presence of a purine ring substituted with a chlorine atom at the 6th position and a trifluoromethyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-(trifluoromethyl)-9H-purine typically involves the chlorination of 8-(trifluoromethyl)-9H-purine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-(trifluoromethyl)-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted purines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

6-Chloro-8-(trifluoromethyl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    6-Chloro-9H-purine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    8-(Trifluoromethyl)-9H-purine: Lacks the chlorine atom, affecting its binding affinity and specificity.

    6-Bromo-8-(trifluoromethyl)-9H-purine:

Uniqueness: 6-Chloro-8-(trifluoromethyl)-9H-purine is unique due to the combined presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties and enhance its potential for diverse applications in research and industry.

Properties

IUPAC Name

6-chloro-8-(trifluoromethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTITYXDWXJYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699624
Record name 6-Chloro-8-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282522-06-9
Record name 6-Chloro-8-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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